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Compound of Interest

Compound Name: Naltrexone impurity C

CAS No.: 189016-90-8

Cat. No.: B8269904 Get Quote

Technical Guide for Drug Development Professionals

Executive Summary
Naltrexone Impurity C (European Pharmacopoeia designation) is a structural isomer of

Naltrexone where the characteristic N-cyclopropylmethyl group is replaced by an N-but-3-enyl

chain. In the United States Pharmacopeia (USP), this specific impurity is designated as

Naltrexone Related Compound A.

Because it is isobaric with Naltrexone (same molecular weight,

g/mol ) and possesses similar physicochemical properties, it represents a significant separation
challenge during Quality Control (QC). Its presence typically indicates side-reactions involving
the alkylating reagent during the semi-synthesis of Naltrexone from Noroxymorphone.

Chemical Identity and Properties
Impurity C is chemically defined as 17-(but-3-en-1-yl)-4,5

-epoxy-3,14-dihydroxymorphinan-6-one. It differs from the Active Pharmaceutical Ingredient
(API) solely at the nitrogen substituent.

Table 1: Comparative Chemical Data
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Feature Naltrexone (API)
Impurity C (EP) / Rel.[1][2]
Compound A (USP)

CAS Number 16590-41-3 (Free base)
189016-90-8 (Free base) /

131670-05-8 (HCl)

Molecular Formula

Molecular Weight 341.40 g/mol 341.40 g/mol

N-Substituent
Cyclopropylmethyl (

)

But-3-enyl (

)

Unsaturation Ring (Cyclopropyl) Double Bond (Terminal Alkene)

Regulatory Status Active Ingredient
Specified Impurity (Limit: NMT

0.5% in USP)

Structural Significance
The structural difference lies in the ring-opening of the cyclopropyl moiety.[3] While Naltrexone

contains a strained three-membered ring, Impurity C contains a linear unsaturated chain. This

subtle difference alters the hydrodynamic volume and interaction with stationary phases, which

is the basis for their chromatographic separation.

Formation Mechanism
The formation of Impurity C is directly linked to the quality and stability of the alkylating agent,

(Bromomethyl)cyclopropane (Cyclopropylmethyl bromide, CPMB).

Mechanism: Homoallylic Rearrangement
Naltrexone is synthesized by alkylating Noroxymorphone with CPMB. However, CPMB is

susceptible to a ring-opening rearrangement, particularly under radical or cationic conditions, or

during its own synthesis (often from cyclopropylmethanol).

Reagent Instability: The cyclopropylmethyl radical/cation can rearrange to the but-3-enyl

(homoallyl) radical/cation. This results in the formation of 4-bromo-1-butene as a

contaminant in the CPMB reagent.
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Competitive Alkylation: During the Naltrexone synthesis, the nucleophilic nitrogen of

Noroxymorphone attacks the electrophilic carbon of the alkyl halides.

Reaction with CPMB

Naltrexone.

Reaction with 4-bromo-1-butene

Impurity C.

Visualization: Synthesis and Impurity Pathways
The following diagram illustrates the parallel reaction pathways.

Reagent Equilibrium / Contamination

Cyclopropylmethyl
Bromide

4-Bromo-1-butene
(Linear Impurity)

Ring Opening
(Rearrangement)

Noroxymorphone
(Precursor)

NALTREXONE
(API)

+ CPMB
(Major Path)

IMPURITY C
(N-Butenyl Analog)

+ 4-Bromo-1-butene
(Minor Path)

Click to download full resolution via product page

Caption: Competitive alkylation pathways yielding Naltrexone and Impurity C via reagent

rearrangement.

Analytical Strategy and Control
Due to the isobaric nature of Impurity C and Naltrexone, Mass Spectrometry (MS) alone is

often insufficient for differentiation without high-resolution fragmentation analysis. High-

Performance Liquid Chromatography (HPLC) is the gold standard for control.

Critical Separation Parameters
The separation relies on the difference in hydrophobicity between the cyclopropyl ring and the

linear butenyl chain.
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Stationary Phase: C18 (Octadecylsilane) or Phenyl-Hexyl columns are preferred. The

Phenyl-Hexyl phase can offer enhanced selectivity for the

-electrons in the butenyl double bond of Impurity C.

Mobile Phase: Acidic buffers (Phosphate or Formate, pH 3.0–5.0) with Methanol or

Acetonitrile.

Ion-Pairing: USP methods often employ Sodium 1-octanesulfonate to improve peak shape

and resolution of the basic amine.

Recommended Protocol (Based on Pharmacopoeial
Principles)
This protocol ensures resolution (

) between Naltrexone and Impurity C.

Column: L1 packing (C18),

mm, 5

m.

Mobile Phase:

Buffer: Dissolve 1.1 g Sodium 1-octanesulfonate + 24 g Sodium Acetate in 400 mL water.

Add 1 mL Triethylamine. Adjust pH to 6.5 with Glacial Acetic Acid.

Solvent: Methanol.

Ratio: Optimized gradient or isocratic mix (typically 40:60 Buffer:MeOH).

Detection: UV at 280 nm (or 210 nm for higher sensitivity).

System Suitability: The relative retention time (RRT) of Impurity C is typically higher than

Naltrexone (approx RRT ~1.5 - 2.0 depending on exact conditions) due to the lipophilicity of

the linear chain.
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Analytical Workflow Diagram
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Caption: HPLC workflow for the specific detection and quantification of Impurity C.

Toxicology and Regulatory Limits
Safety Assessment
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While Impurity C is a structural analogue of Naltrexone and Naloxone (N-allyl derivative), it is

classified as a specified impurity.

Genotoxicity: Unlike the alkylating reagent (4-bromo-1-butene), which is a potential mutagen

(alkyl halide), Impurity C itself (the tertiary amine product) is generally not flagged as a

mutagenic impurity (MI) under ICH M7, provided it is controlled. It shares the morphinan

scaffold common to this class of non-mutagenic opioids.

Potency: As an N-alkenyl derivative, it likely retains opioid antagonist activity, but its potency

and receptor selectivity profile may differ from Naltrexone.

Regulatory Limits
USP Monograph (Naltrexone Hydrochloride):

Designation: Related Compound A.

Acceptance Criteria: NMT (Not More Than) 0.5%.

Response Factor: 1.0 (assumed similar extinction coefficient to Naltrexone at 280 nm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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